CRBN Binding Affinity Retention
The glutarimide moiety of lenalidomide is the primary determinant of CRBN binding. Lenalidomide-CO-C3-acid retains this intact glutarimide core, with the linker modification at the C4-position of the isoindolinone ring [1]. While direct binding data for this specific conjugate is not publicly available, the parent lenalidomide exhibits an IC₅₀ of 1500 nM in a Cy5-conjugated CRBN displacement assay [2]. Comparatively, pomalidomide shows stronger affinity (~3 μM IC₅₀), and thalidomide shows ~10-fold weaker affinity (~30 μM IC₅₀) [3]. Structural analyses indicate that modifications at the C4-position generally preserve CRBN binding capacity, supporting that Lenalidomide-CO-C3-acid maintains lenalidomide-level CRBN engagement [1].
| Evidence Dimension | CRBN binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be comparable to lenalidomide (~1500 nM) based on structural preservation of glutarimide and C4-modification tolerance |
| Comparator Or Baseline | Lenalidomide: 1500 nM (Cy5 displacement assay) [2]; Pomalidomide: ~3000 nM (thermal shift) [3]; Thalidomide: ~30000 nM (thermal shift) [3] |
| Quantified Difference | Lenalidomide ~2-fold stronger than pomalidomide, ~20-fold stronger than thalidomide in respective assays; Lenalidomide-CO-C3-acid expected to approximate lenalidomide values |
| Conditions | Lenalidomide: Cy5-conjugated CRBN displacement, pIC₅₀ 5.82 [2]; Pomalidomide/Thalidomide: Fluorescence-based thermal shift analysis with purified ZZ-CRBN-DDB1 [3] |
Why This Matters
Retention of CRBN binding affinity ensures that the linker modification does not ablate E3 ligase recruitment, a prerequisite for effective PROTAC function.
- [1] Chamberlain PP, et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21(9):803-809. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. lenalidomide Ligand Activity Chart: CRBN binding (pIC₅₀ 5.82, 1500 nM). J Med Chem (2018) 61:535-542. View Source
- [3] Lopez-Girona A, et al. Direct Binding with Cereblon Mediates the Antiproliferative and Immunomodulatory Action of Lenalidomide and Pomalidomide. Blood. 2011;118(21):738. View Source
